molecular formula C12H14IN3 B13159007 N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine

Cat. No.: B13159007
M. Wt: 327.16 g/mol
InChI Key: CUPNSRSIZIUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14IN3 and a molecular weight of 327.16 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, an iodine atom, and a methyl group attached to a quinoline ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the reaction of 8-methylquinoline with ethyl iodide in the presence of a base to introduce the ethyl group. The iodination of the quinoline ring is then achieved using iodine and a suitable oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N4-Ethyl-7-iodo-8-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

4-N-ethyl-7-iodo-8-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14IN3/c1-3-15-12-8-4-5-9(13)7(2)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

CUPNSRSIZIUCBH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)C)I

Origin of Product

United States

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